Acidity Enhancement Over Closest Analogs
The predicted pKa of 4,5-dichloro-2-methoxyphenylboronic acid is 7.39±0.58, which is markedly lower (i.e., more acidic) than the non-chlorinated 2-methoxyphenylboronic acid (pKa 8.55±0.58) and the mono-chlorinated 4-chloro-2-methoxyphenylboronic acid (pKa 8.42±0.58) [1]. A ΔpKa of 1.16 relative to the non-chlorinated analog corresponds to an approximately 14.5-fold greater concentration of the reactive boronate anion at physiological pH. In Suzuki–Miyaura cross-coupling, boronic acids with lower pKa values (stronger acids) are preferentially activated under substoichiometric base conditions, providing a kinetic advantage in the transmetalation step [2].
| Evidence Dimension | Boronic acid acidity (predicted pKa) |
|---|---|
| Target Compound Data | pKa = 7.39 ± 0.58 |
| Comparator Or Baseline | 2-Methoxyphenylboronic acid: pKa = 8.55 ± 0.58; 4-Chloro-2-methoxyphenylboronic acid: pKa = 8.42 ± 0.58 |
| Quantified Difference | ΔpKa = –1.16 vs. 2-methoxy analog; ΔpKa = –1.03 vs. 4-chloro-2-methoxy analog |
| Conditions | Predicted pKa values from ChemicalBook database using computational estimation methods |
Why This Matters
A lower pKa directly impacts Suzuki coupling efficiency under low-base or base-sensitive conditions, enabling procurement of a reagent that may deliver higher yields without additional base optimization when coupling to base-sensitive substrates.
- [1] ChemicalBook. 2-Methoxyphenylboronic acid (CAS 5720-06-9): pKa 8.55±0.58 (Predicted). 4-Chloro-2-methoxyphenylboronic acid (CAS 762287-57-0): pKa 8.42±0.58 (Predicted). View Source
- [2] Silva VLM et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Fewer bases favor reactivity of the boronic acid with lower pKa. View Source
